molecular formula C17H17N3O3S4 B2592745 N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097897-66-9

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2592745
CAS No.: 1097897-66-9
M. Wt: 439.58
InChI Key: KZFCGSNPGYVCDR-UHFFFAOYSA-N
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Description

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that features multiple functional groups, including thiazole, thiophene, sulfonyl, and piperidine. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable reagent such as Lawesson’s reagent.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(thiophen-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide: can be compared with other thiazole and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S4/c21-16(19-17-18-12(11-26-17)14-6-3-9-24-14)13-5-1-2-8-20(13)27(22,23)15-7-4-10-25-15/h3-4,6-7,9-11,13H,1-2,5,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFCGSNPGYVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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